N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-4-phenylbutanamide
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Overview
Description
“N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-4-phenylbutanamide” is a compound that contains an imidazole moiety . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1,3-diazole . It is a white or colorless solid that is highly soluble in water and other polar solvents .
Synthesis Analysis
The synthesis of imidazole-containing compounds has been reported in the literature . The selective functionalization of the 1H-imidazo[1,2-b]pyrazole scaffold has been achieved using a Br/Mg-exchange, as well as regioselective magnesiations and zincations with TMP-bases (TMP = 2,2,6,6-tetramethylpiperidyl), followed by trapping reactions with various electrophiles .Scientific Research Applications
Anticancer Agents
The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents has been a significant breakthrough . Researchers have explored this scaffold for developing inhibitors targeting specific cancer mutations, such as KRAS G12C. Compound I-11, derived from imidazo[1,2-a]pyridine, has shown potent activity against KRAS G12C-mutated NCI-H358 cells. Its unique role as a scaffold for covalent anticancer agents makes it promising for treating intractable cancers.
Antimicrobial Properties
While not directly studied for the compound , some pyrazoles (related structures) have demonstrated antimicrobial effects . Further investigation into the specific antimicrobial activity of N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-4-phenylbutanamide could reveal its potential as an antimicrobial agent.
Antileukemic Activity
Certain pyrazoles have been implemented as antileukemic agents . It would be interesting to explore whether our compound exhibits similar effects on leukemia cell lines.
Antitumor Properties
Imidazo[1,2-a]pyrazine derivatives have acted as versatile scaffolds in organic synthesis and drug development . Investigating their antitumor potential could provide valuable insights.
Inhibition of Enzymes
Pyrazoles have been known to inhibit enzymes involved in cell division . Understanding whether N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-4-phenylbutanamide shares this property would be informative.
Prostate Cancer Research
Compound 3b, related to our compound, exhibited inhibitory activity against prostate cancer cell lines . Further studies could explore its potential in prostate cancer treatment.
Mechanism of Action
Target of Action
It’s known that imidazole-containing compounds, which this compound is a part of, have a broad range of biological properties . They are the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures .
Mode of Action
Imidazole-containing compounds are known to show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Biochemical Pathways
Imidazole-containing compounds are known to interact with a variety of biochemical pathways due to their broad range of biological properties .
Pharmacokinetics
Imidazole is known to be highly soluble in water and other polar solvents, which could potentially impact the bioavailability of this compound .
Result of Action
Imidazole-containing compounds are known to exhibit a wide range of biological activities, suggesting that they may have diverse molecular and cellular effects .
Action Environment
The solubility of imidazole in water and other polar solvents suggests that the compound’s action, efficacy, and stability could potentially be influenced by the solvent environment .
properties
IUPAC Name |
N-(2-imidazo[1,2-b]pyrazol-1-ylethyl)-4-phenylbutanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O/c22-16(8-4-7-15-5-2-1-3-6-15)18-11-12-20-13-14-21-17(20)9-10-19-21/h1-3,5-6,9-10,13-14H,4,7-8,11-12H2,(H,18,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGRKFHBICZDLJM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCC(=O)NCCN2C=CN3C2=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-4-phenylbutanamide |
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